molecular formula C20H17F2N3O2 B2723907 4-[6-(2,4-Difluorophenoxy)-2-phenylpyrimidin-4-yl]morpholine CAS No. 478067-70-8

4-[6-(2,4-Difluorophenoxy)-2-phenylpyrimidin-4-yl]morpholine

Cat. No.: B2723907
CAS No.: 478067-70-8
M. Wt: 369.372
InChI Key: FVHUPDPVABAYGF-UHFFFAOYSA-N
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Description

4-[6-(2,4-Difluorophenoxy)-2-phenylpyrimidin-4-yl]morpholine is a chemical compound with the molecular formula C20H17F2N3O2 and a molecular weight of 369.372. This compound is known for its unique structure, which includes a pyrimidine ring substituted with a morpholine group, a phenyl group, and a difluorophenyl ether moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(2,4-Difluorophenoxy)-2-phenylpyrimidin-4-yl]morpholine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as a diketone and a guanidine derivative.

    Substitution Reactions: The pyrimidine ring is then subjected to substitution reactions to introduce the phenyl and morpholine groups. This can be achieved using reagents like phenylboronic acid and morpholine under Suzuki-Miyaura coupling conditions.

    Ether Formation: The final step involves the formation of the ether linkage by reacting the substituted pyrimidine with 2,4-difluorophenol under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques like crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-[6-(2,4-Difluorophenoxy)-2-phenylpyrimidin-4-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with nucleophiles replacing the fluorine atoms.

Scientific Research Applications

4-[6-(2,4-Difluorophenoxy)-2-phenylpyrimidin-4-yl]morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-[6-(2,4-Difluorophenoxy)-2-phenylpyrimidin-4-yl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorophenyl 6-morpholino-4-pyrimidinyl ether: Similar structure but lacks the phenyl group.

    2,4-Difluorophenyl 2-phenyl-4-pyrimidinyl ether: Similar structure but lacks the morpholine group.

    6-Morpholino-2-phenyl-4-pyrimidinyl ether: Similar structure but lacks the difluorophenyl group.

Uniqueness

4-[6-(2,4-Difluorophenoxy)-2-phenylpyrimidin-4-yl]morpholine is unique due to the presence of both the morpholine and phenyl groups on the pyrimidine ring, along with the difluorophenyl ether moiety. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[6-(2,4-difluorophenoxy)-2-phenylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O2/c21-15-6-7-17(16(22)12-15)27-19-13-18(25-8-10-26-11-9-25)23-20(24-19)14-4-2-1-3-5-14/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHUPDPVABAYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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